molecular formula C24H28N4O2S B3501503 1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No. B3501503
M. Wt: 436.6 g/mol
InChI Key: HYSUGLKSRZLJMF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule with several functional groups, including an amino group (-NH2), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a carboxamide group (-CONH2). It also contains a tetrahydrothieno[2,3-c]isoquinoline moiety, which is a polycyclic structure with both aromatic and non-aromatic rings .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the morpholinyl group might be introduced via a nucleophilic substitution reaction, while the carboxamide group could be formed through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to elucidate the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carboxamide group could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, in medicine or materials science), optimizing its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

1-amino-5-morpholin-4-yl-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c25-20-19-17-8-4-5-9-18(17)22(28-12-14-30-15-13-28)27-24(19)31-21(20)23(29)26-11-10-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSUGLKSRZLJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC(=C3N)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 6
1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

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